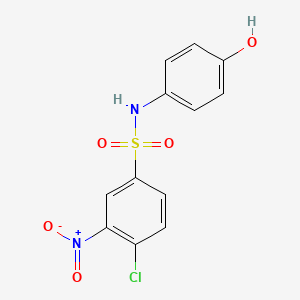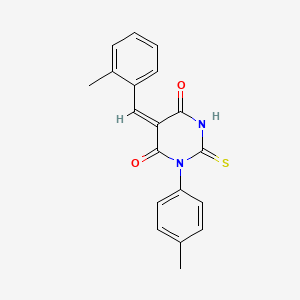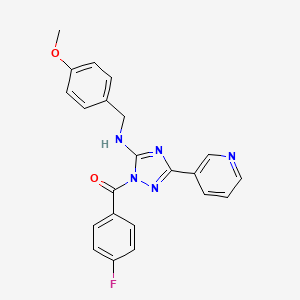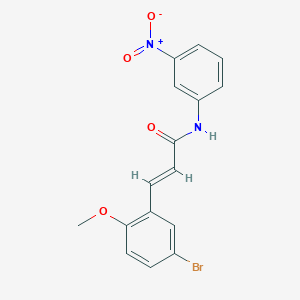
2-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol, also known as PTDP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 2-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol is not fully understood. However, studies have suggested that 2-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol induces apoptosis in cancer cells by activating the mitochondrial pathway. 2-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol has also been shown to inhibit the growth of fungi by disrupting the fungal cell membrane.
Biochemical and Physiological Effects
2-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol has been shown to have a number of biochemical and physiological effects. Studies have shown that 2-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol can inhibit the proliferation of cancer cells and induce apoptosis. 2-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol has also been shown to have antifungal activity by disrupting the fungal cell membrane. In addition, 2-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol has been shown to have antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One of the main advantages of 2-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol is its potential as a therapeutic agent for cancer and fungal infections. 2-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol is also relatively easy to synthesize, making it a cost-effective compound for laboratory experiments. However, one limitation of 2-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol is its limited solubility in water, which may affect its bioavailability in vivo.
将来の方向性
There are several potential future directions for research on 2-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol. One area of interest is the development of 2-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol-based therapeutics for cancer and fungal infections. Another potential direction is the investigation of the mechanism of action of 2-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol, which may provide insights into its potential therapeutic applications. Additionally, further research is needed to determine the safety and efficacy of 2-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol in vivo, as well as its potential for drug-drug interactions.
合成法
2-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol can be synthesized using a two-step process. The first step involves the reaction of 2-aminothiophenol with benzaldehyde to form 2-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)thiophenol. In the second step, the resulting compound is oxidized using hydrogen peroxide to yield 2-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol.
科学的研究の応用
2-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol has been studied extensively for its potential applications in various fields of research. One of the most promising applications of 2-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol is in the field of cancer research. Studies have shown that 2-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol exhibits significant anticancer activity by inducing apoptosis in cancer cells. 2-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol has also been investigated for its potential use as an antifungal agent, with promising results.
特性
IUPAC Name |
2-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c17-12-9-5-4-8-11(12)14-16-15-13(18-14)10-6-2-1-3-7-10/h1-9,14,16-17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWIRYWGLDZKRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(S2)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49643626 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
CID 2860190 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3,4-dimethylbenzamide](/img/structure/B5113525.png)
![4-{[2-[(2-bromobenzoyl)amino]-3-(4-chlorophenyl)acryloyl]amino}benzoic acid](/img/structure/B5113528.png)
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-methyl-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B5113537.png)
![1-[(4-methyl-3-nitrophenyl)sulfonyl]indoline](/img/structure/B5113544.png)

![7-(cyclohexylamino)-2-methyl-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B5113559.png)
![3-methoxy-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5113567.png)





![2-tert-butyl-2-methyl-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-dioxane-4,6-dione](/img/structure/B5113601.png)
![N-[3-(dimethylamino)-2-methylpropyl]-2-thiophenecarboxamide](/img/structure/B5113611.png)